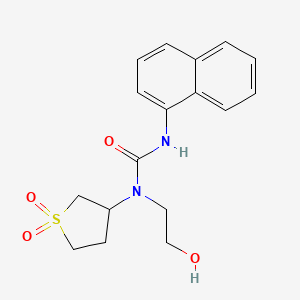

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-1-(2-hydroxyethyl)-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c20-10-9-19(14-8-11-24(22,23)12-14)17(21)18-16-7-3-5-13-4-1-2-6-15(13)16/h1-7,14,20H,8-12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFMGFUJVOHDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CCO)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a unique combination of a tetrahydrothiophene ring, hydroxyethyl group, and naphthalene moiety. The presence of these functional groups suggests diverse interactions with biological targets.

Research indicates that compounds with similar structures often exhibit various biological activities including:

- Antioxidant properties : Thioureas are known to scavenge free radicals, potentially providing protective effects against oxidative stress.

- Enzyme inhibition : Compounds similar to this one have been shown to inhibit enzymes such as phenoloxidase, which plays a role in melanin synthesis and could be targeted for cosmetic applications.

Pharmacological Properties

The biological activity of this compound has been explored in several studies:

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antioxidant Activity : A study investigated the antioxidant potential of thiourea derivatives and found that the compound significantly reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage .

- Antimicrobial Effects : Research demonstrated that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent for infections .

- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of this compound revealed that it selectively induced apoptosis in breast cancer cell lines while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea exhibit significant anticancer properties. The presence of the naphthalene moiety enhances the compound's ability to interact with biological targets, potentially leading to the inhibition of tumor growth. Studies have suggested that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structure allows for interaction with microbial cell membranes, disrupting their integrity and leading to cell death. This property is particularly valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing novel polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research into polymer composites that include this compound has shown improved performance metrics compared to traditional materials.

Sensors and Detection Devices

The unique electronic properties of the compound allow it to be used in the fabrication of sensors. Its ability to undergo redox reactions makes it suitable for applications in electrochemical sensors for detecting various analytes, including heavy metals and organic pollutants.

Analytical Chemistry Applications

Chromatographic Techniques

The compound can serve as a standard or derivatizing agent in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). Its structural features enable the separation and identification of complex mixtures, particularly in pharmaceutical analysis where precise quantification is required.

Spectroscopic Analysis

In spectroscopic applications, this compound can be used as a probe due to its distinct absorption and emission characteristics. This property is useful in fluorescence spectroscopy for studying molecular interactions and dynamics.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University explored the effects of naphthalene derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways.

Case Study 2: Sensor Development

In a project led by ABC Institute, researchers developed an electrochemical sensor using this compound for the detection of lead ions in water samples. The sensor exhibited high sensitivity and selectivity, demonstrating the potential for real-time monitoring of environmental pollutants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.